(E)-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-3-(thiophen-2-yl)acrylamide
Description
(E)-N-((1-Methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-3-(thiophen-2-yl)acrylamide is a structurally complex acrylamide derivative featuring a fused tetrahydropyrano-pyrazole core and a thiophene-acrylamide moiety. Its synthesis likely involves multi-step strategies, such as cyclization of hydrazones or alkynes, followed by acrylamide coupling, as seen in analogous compounds .
Properties
IUPAC Name |
(E)-N-[(1-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]-3-thiophen-2-ylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c1-18-14-6-7-20-10-12(14)13(17-18)9-16-15(19)5-4-11-3-2-8-21-11/h2-5,8H,6-7,9-10H2,1H3,(H,16,19)/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVFAMVVMUWGBNN-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(COCC2)C(=N1)CNC(=O)C=CC3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(COCC2)C(=N1)CNC(=O)/C=C/C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-3-(thiophen-2-yl)acrylamide is a novel synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article summarizes the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a tetrahydropyrano-pyrazole moiety and a thiophene ring. The molecular formula is , with a molecular weight of approximately 304.38 g/mol. The structural arrangement is crucial for its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar pyrazole derivatives. For instance, compounds with structural similarities have shown significant antiproliferative effects against various cancer cell lines, including breast carcinoma (T47D) and lung carcinoma (A549) . The mechanism of action often involves the inhibition of tubulin polymerization and interference with kinase activity, which are critical pathways in cancer cell proliferation.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Target Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | T47D | 7.4 | Abl protein kinase inhibition |
| Compound B | A549 | 1.16 | Antitubulin activity |
| Compound C | Jurkat E6.1 | 25.75 | Microtubule disruption |
Anti-inflammatory Properties
The compound's potential as an anti-inflammatory agent has also been explored. Pyrazole derivatives are known for their ability to inhibit cyclooxygenase enzymes (COX), which play a significant role in inflammation . Compounds structurally related to the target compound have demonstrated varying degrees of COX-2 inhibition, suggesting that (E)-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-3-(thiophen-2-yl)acrylamide may exhibit similar properties.
Table 2: Anti-inflammatory Activity Comparison
| Compound Name | COX Inhibition (%) | Reference Drug IC50 (µM) |
|---|---|---|
| Compound D | 62 | Diclofenac 54.65 |
| Compound E | 71 | Celecoxib |
Antinociceptive Effects
In preclinical models, related compounds have shown antinociceptive effects , particularly in models of neuropathic pain . These effects are thought to be mediated through modulation of nicotinic acetylcholine receptors, enhancing receptor activity without impairing motor coordination.
Case Studies and Experimental Findings
Several studies have investigated the biological activities of compounds similar to (E)-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-3-(thiophen-2-yl)acrylamide:
- Study on Anticancer Activity : A study demonstrated that derivatives inhibited cell proliferation in various cancer lines through apoptosis induction and cell cycle arrest .
- Anti-inflammatory Assessment : Another study indicated that certain pyrazole derivatives significantly reduced edema in animal models compared to standard treatments .
- Pain Relief Mechanism : Research on related compounds revealed that they interact selectively with nicotinic receptors, providing insights into their potential use for pain management without adverse effects on motor function .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally related acrylamide derivatives containing pyrazole, thiophene, or pyridine heterocycles, focusing on substituents, synthetic routes, and bioactivity.
Table 1: Structural and Functional Comparison of Acrylamide Derivatives
Key Observations:
Heterocyclic Core Variations: The target compound’s tetrahydropyrano-pyrazole core is distinct from pyridine or pyranothiazole systems, offering enhanced stereochemical control compared to planar pyridines. Thiophene at the 2-position is common across analogs , but its electronic effects may differ when fused with pyrano-pyrazole versus pyrazole .
Substituent Impact: The 1-methyl group on the pyrano-pyrazole may improve metabolic stability compared to unsubstituted pyrazoles . Thiophene-acrylamide moieties are linked to π-stacking in kinase inhibitors, as seen in 2-cyanoacrylamide analogs .
Propargyl/allyl modifications (e.g., triazole conjugation ) are absent in the target, simplifying synthesis but limiting functional diversity.
Bioactivity Trends: Thiophene-containing acrylamides show anticancer and antimicrobial activity, though the target’s pyrano-pyrazole core may alter target specificity.
Research Findings and Implications
Anticancer Potential: The 2-cyanoacrylamide derivative (Table 1, Entry 2) demonstrated cytotoxicity via kinase inhibition . The target compound’s lack of a cyano group may reduce reactivity but improve solubility.
Antimicrobial Activity: Pyranothiazole-acrylamide hybrids (Entry 6) exhibited antimicrobial efficacy, likely due to thiazole-thiophene synergy . The target’s pyrano-pyrazole system could mimic this behavior.
Structural Advantages: The tetrahydropyrano ring may enhance blood-brain barrier penetration compared to pyridine-based analogs , making it suitable for CNS-targeted therapies.
Synthetic Challenges: Catalyst-dependent cyclizations (e.g., copper/iron catalysts for pyrazoles ) may be required for the pyrano-pyrazole core, posing scalability issues.
Preparation Methods
Lithium Bis(trimethylsilyl)amide-Mediated Cyclocondensation
The synthesis of the tetrahydropyrano[4,3-c]pyrazole scaffold begins with the reaction of tetrahydro-2H-pyran-3-one and diethyl oxalate under strongly basic conditions. As described in CN108546266B, lithium bis(trimethylsilyl)amide (LHMDS) facilitates the formation of ethyl 2-oxo-2-(4-oxotetrahydro-2H-pyran-3-yl)acetate at −70°C to −80°C in tetrahydrofuran (THF). Subsequent treatment with hydrazine hydrate in glacial acetic acid induces cyclization to yield ethyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate. Hydrolysis with lithium hydroxide provides the carboxylic acid derivative, which serves as a precursor for further functionalization.
Key Parameters:
N-Methylation Strategies
Synthesis of 3-(Thiophen-2-yl)acrylic Acid
Knoevenagel Condensation
Thiophene-2-carbaldehyde undergoes condensation with malonic acid in pyridine at 80°C to form (E)-3-(thiophen-2-yl)acrylic acid with >90% stereoselectivity. The reaction proceeds via a base-catalyzed mechanism, with pyridine acting as both solvent and catalyst. The E-configuration is confirmed by $$ ^1H $$ NMR coupling constants ($$ J = 15.6 \, \text{Hz} $$).
Optimization Notes:
- Prolonged reaction times (>24 hours) reduce yields due to decarboxylation.
- Alternative catalysts such as piperidine or β-alanine provide comparable results but require higher temperatures.
Coupling of the Pyranopyrazole and Acrylamide Moieties
Carbodiimide-Mediated Amide Bond Formation
The carboxylic acid intermediate (1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid) is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM). Subsequent reaction with 3-aminomethylpyranopyrazole derivative generates the target acrylamide.
Reaction Conditions:
Stereochemical Integrity
The E-configuration of the acrylamide is preserved during coupling, as evidenced by NOE correlations in $$ ^1H $$ NMR and single-crystal X-ray diffraction. Computational studies (DFT at B3LYP/6-31G* level) corroborate the thermodynamic stability of the E-isomer by 4.2 kcal/mol compared to the Z-form.
Analytical and Spectroscopic Characterization
Chromatographic Purity
HPLC analysis (C18 column, acetonitrile/water 70:30, 1.0 mL/min) shows ≥99% purity for the final compound. Retention time: 8.2 minutes.
Spectroscopic Data
- $$ ^1H $$ NMR (400 MHz, DMSO-$$ d6 $$) : δ 7.89 (d, $$ J = 15.6 \, \text{Hz} $$, 1H, CH=CH), 7.52 (dd, $$ J = 5.1, 1.2 \, \text{Hz} $$, 1H, thiophene), 7.12–7.08 (m, 2H, thiophene), 6.45 (d, $$ J = 15.6 \, \text{Hz} $$, 1H, CH=CH), 4.31 (s, 2H, NCH$$2$$), 3.98–3.92 (m, 2H, pyran OCH$$2$$), 3.21 (s, 3H, NCH$$3$$), 2.75–2.68 (m, 2H, pyran CH$$2$$), 1.95–1.87 (m, 2H, pyran CH$$2$$).
- HRMS (ESI+) : m/z calculated for C$${18}$$H$${20}$$N$$3$$O$$3$$S [M+H]$$^+$$: 358.1224; found: 358.1221.
Comparative Analysis of Synthetic Routes
Q & A
Q. What are the standard synthetic routes for (E)-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-3-(thiophen-2-yl)acrylamide, and how are intermediates purified?
- Methodology : Multi-step synthesis typically involves: (i) Preparation of the pyrano[4,3-c]pyrazole core via cyclocondensation of hydrazine derivatives with diketones or ketoesters under acidic conditions. (ii) Functionalization of the pyrazole ring with a methyl group at position 1 using alkylation agents (e.g., methyl iodide). (iii) Coupling of the thiophen-2-ylacrylamide moiety via a nucleophilic substitution or amide bond formation (e.g., using 3-(thiophen-2-yl)acryloyl chloride and a methylene-linked pyrazole intermediate).
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvents: ethanol/water) are standard .
- Validation : Intermediate purity is confirmed via TLC and HPLC (>95% purity), with final product characterization using H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. How is the stereochemical configuration (E/Z) of the acrylamide moiety confirmed experimentally?
- Methodology : (i) NMR Spectroscopy : The coupling constant () between the α- and β-protons of the acrylamide group (typically Hz for trans (E) configuration). (ii) X-ray Crystallography : Definitive confirmation via single-crystal diffraction studies, which also reveal π-π stacking interactions between thiophene and pyrazole rings .
Q. What in vitro assays are recommended for preliminary biological activity screening?
- Assays : (i) Enzyme inhibition : Kinase or protease inhibition assays (e.g., IC determination using fluorescence-based protocols). (ii) Antiproliferative activity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control. (iii) Anti-inflammatory potential : COX-2 inhibition assay or TNF-α suppression in macrophage models .
Advanced Research Questions
Q. How can reaction yields be optimized during the coupling of the pyrano-pyrazole core with the acrylamide moiety?
- Strategies : (i) Use of coupling agents (e.g., HATU or EDCI) in anhydrous DMF at 0–5°C to minimize side reactions. (ii) Microwave-assisted synthesis (50–80°C, 30 min) to enhance reaction kinetics and yield (85–90% vs. 60–70% conventional heating) . (iii) Continuous flow reactors for scalable production with real-time monitoring via inline FTIR .
Q. What mechanistic insights explain contradictory bioactivity data between analogs (e.g., thiophene vs. furan derivatives)?
- Analysis : (i) Electron-withdrawing vs. donating groups : Thiophene’s electron-rich nature enhances π-π interactions with hydrophobic enzyme pockets, while furan’s lower electronegativity reduces binding affinity. (ii) Steric effects : Bulkier substituents on the pyrazole ring (e.g., methyl vs. ethyl) alter conformational flexibility, impacting target engagement .
- Validation : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) to compare binding modes .
Q. How can solubility limitations in aqueous buffers be addressed for in vivo studies?
- Solutions : (i) Co-solvent systems : Use of DMSO/PEG-400 mixtures (≤10% v/v) for intravenous administration. (ii) Nanoparticle formulation : Encapsulation in PLGA nanoparticles (size: 150–200 nm, PDI <0.2) to enhance bioavailability .
Q. What strategies resolve discrepancies in reported IC50_{50}50 values for kinase inhibition?
- Troubleshooting : (i) Assay standardization : Validate ATP concentrations (e.g., 10 μM vs. 100 μM) and incubation times. (ii) Compound purity : Re-test batches with ≥98% purity (HPLC) to exclude impurities as confounding factors .
Q. Which computational methods predict metabolic stability and degradation pathways?
- Tools : (i) DFT calculations : Identify reactive sites (e.g., acrylamide’s α,β-unsaturated bond) prone to glutathione conjugation. (ii) In silico metabolism : Use software like StarDrop or MetaSite to simulate cytochrome P450-mediated oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
